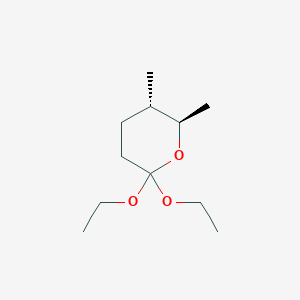

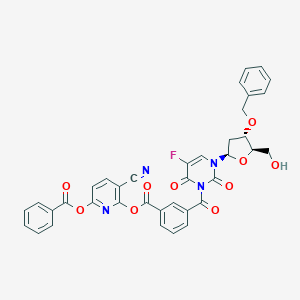

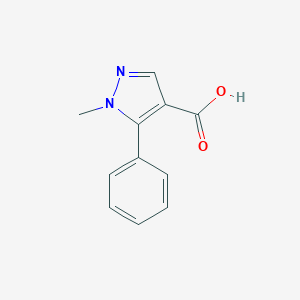

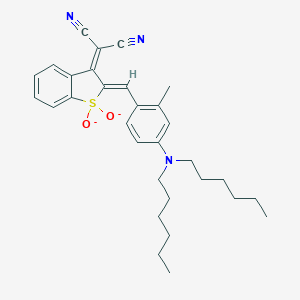

![molecular formula C15H14N2S B022972 (4H-苯并[d][1,3]噻嗪-2-基)-对甲苯胺 CAS No. 109768-67-4](/img/structure/B22972.png)

(4H-苯并[d][1,3]噻嗪-2-基)-对甲苯胺

描述

Synthesis Analysis

The synthesis of related benzo[b][1,4]thiazin-3(4H)-ones and derivatives often involves one-pot reactions or chemoselective processes. For instance, microwave-assisted one-pot synthesis via Smiles rearrangement under microwave irradiation has been utilized for benzo[b][1,4]thiazin-3(4H)-one derivatives, demonstrating a simple and efficient method yielding high product percentages in short reaction times (Zuo et al., 2008). Additionally, chemoselective synthesis techniques have been employed to produce structurally diverse 4H-benzo[d][1,3]thiazines, highlighting the versatile approaches to synthesizing such compounds (Jian-Lian Dong et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine" has been determined through techniques like X-ray crystallography and Density Functional Theory (DFT) calculations. For example, the structure of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine was elucidated using single crystal XRD, revealing monoclinic and hexagonal crystal systems. DFT/B3LYP calculations provided insights into optimized parameters, atomic charges, and molecular orbital analysis, showcasing the molecule's energy distribution and chemical reactivity regions (Somarathinam et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions have been crucial in synthesizing benzo[d][1,3]thiazines, yielding high-quality products through substrate/catalyst-controlled processes. These methods allow for the efficient creation of several heterocyclic compounds, highlighting the compound's versatile chemical reactivity and potential for producing a wide range of derivatives (Jian-Lian Dong et al., 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are often determined through experimental methods and theoretical calculations. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions and its potential applications in different fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for determining a compound's suitability for specific applications. Studies involving chemoselective synthesis and reactions under different conditions provide valuable information on these properties, contributing to a comprehensive understanding of the compound's chemistry.

References

- (Zuo et al., 2008) - Microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-ones via Smiles rearrangement.

- (Jian-Lian Dong et al., 2018) - Chemoselective Synthesis of Structurally Diverse 3,4-Dihydroquinazoline-2(1H)-thiones and 4H-Benzo[d][1,3]thiazines.

- (Somarathinam et al., 2019) - Synthesis, X-ray crystal structure, and DFT calculations of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine.

科学研究应用

Microwave-Assisted Synthesis Applications

化合物(4H-苯并[d][1,3]噻嗪-2-基)-对甲苯胺在微波辅助下的一锅法合成方法中被使用。例如,通过Smiles重排反应,在微波辐射下,从取代的2-氯苯硫醇、氯乙酰氯和一级胺合成苯并[b][1,4]噻嗪-3(4H)-酮衍生物。这个过程在短时间内产率高,展示了该化合物在促进高效化学合成中的作用(Zuo et al., 2008)。

Ugi反应中的催化剂

该化合物也在Ugi反应中作为纤维素硫酸催化的一部分被应用。这个应用涉及合成各种衍生物,如α-氨基酰胺、3,4-二氢喹啉-2-胺和4H-苯并[b][1,4]噻嗪-2-胺。作为可生物降解的催化剂,突显了该化合物在环保友好化学过程中的实用性(Mofakham等,2012)。

化学选择性合成

它在化学选择性合成不同结构化合物中发挥重要作用。通过与胺进行高效、温和、底物/催化剂控制的化学选择性反应,产生各种六元杂环化合物,包括4H-苯并[d][1,3]噻嗪衍生物。这种方法以其广泛的反应范围和优异的产率而闻名,是生产这些杂环化合物的实用替代方法(Dong et al., 2018)。

未来方向

The future directions for the study of “(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of their biological activity could be areas of future research .

属性

IUPAC Name |

N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-8-13(9-7-11)16-15-17-14-5-3-2-4-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIDGCCWBIIWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388200 | |

| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |

CAS RN |

109768-67-4 | |

| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。